5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
CAS No.: 113984-67-1
Cat. No.: VC21316282
Molecular Formula: C13H19FO2Si
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113984-67-1 |
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Molecular Formula | C13H19FO2Si |
Molecular Weight | 254.37 g/mol |
IUPAC Name | 5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
Standard InChI | InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 |
Standard InChI Key | LCRGCKGCZUAUDG-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde represents a multifunctional aromatic compound that combines several key structural elements. The basic properties of this compound are summarized in the following table:
Property | Value |
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Chemical Name | 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde |
CAS Number | 113984-67-1 |
Molecular Formula | C13H19FO2Si |
Molecular Weight | 254.37 g/mol |
Standard Purity | NLT 98% |
The compound features a benzaldehyde core with selective functionalization at two key positions: a fluorine atom ortho to the aldehyde group and a tert-butyldimethylsilyloxy (TBDMS) protecting group at the para position . This strategic arrangement of functional groups creates a molecule with distinct reactivity patterns that are valuable in complex organic synthesis.
Structural Features and Reactivity
The structure of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde incorporates three functional elements that define its chemical behavior:
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The aldehyde group (-CHO) provides a reactive center for numerous transformations including condensations, reductions, and oxidations.
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The fluorine atom at the ortho position relative to the aldehyde introduces electronic effects that influence reactivity, potentially enhancing electrophilicity at the carbonyl carbon.
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The TBDMS protecting group at the para position serves as a bulky silyl ether that protects the hydroxyl functionality while allowing selective reactions at other sites.
The electronic influence of the fluorine substituent on the benzaldehyde system creates a unique reactivity profile compared to non-fluorinated analogs. Fluorine's high electronegativity withdraws electron density from the aromatic ring, potentially activating the aldehyde group toward nucleophilic addition reactions while also affecting the hydrogen bonding capabilities of the molecule .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group in a suitable precursor molecule. Based on established methods for similar compounds, the most direct synthetic route generally starts with 2-fluoro-5-hydroxybenzaldehyde as the precursor compound .
The key transformation involves the reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a suitable base, commonly imidazole or triethylamine, to form the silyl ether product. This reaction is typically conducted in an anhydrous aprotic solvent such as dimethylformamide (DMF), dichloromethane, or tetrahydrofuran (THF) .
Detailed Synthesis Protocol
A typical procedure for the synthesis of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde would involve the following steps:
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Preparation of the reaction vessel under inert atmosphere (nitrogen or argon)
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Dissolution of 2-fluoro-5-hydroxybenzaldehyde in anhydrous solvent
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Addition of imidazole (2-3 equivalents) as a base
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Dropwise addition of TBSCl (1.2-1.5 equivalents)
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Stirring at room temperature for 6-24 hours
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Workup involving aqueous extraction
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Purification by column chromatography over silica gel
The general reaction can be represented as:
2-fluoro-5-hydroxybenzaldehyde + TBSCl + imidazole → 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde + imidazolium chloride
Similar silylation reactions typically afford yields in the range of 65-85%, depending on reaction conditions and purity of starting materials .
Alternative Synthetic Routes
While direct silylation of 2-fluoro-5-hydroxybenzaldehyde represents the most straightforward approach, alternative synthetic pathways may include:
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Regioselective fluorination of 5-(tert-butyldimethylsilyloxy)benzaldehyde using appropriate fluorinating agents
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Formylation of 4-(tert-butyldimethylsilyloxy)-1-fluorobenzene via Vilsmeier-Haack reaction (POCl3/DMF)
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Oxidation of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane
These alternative approaches might be preferred depending on the availability of starting materials or when seeking to incorporate the synthesis into broader synthetic sequences .
Analytical Characterization
Spectroscopic Analysis
The structure and purity of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde can be confirmed through various spectroscopic techniques. Based on structural analogs and similar compounds, the following spectroscopic features would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) would typically show:
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A singlet at δ ~10.4-10.5 ppm corresponding to the aldehyde proton
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Complex aromatic signals between δ 6.9-7.5 ppm showing coupling to fluorine
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A singlet at δ ~0.9-1.0 ppm (9H) for the tert-butyl protons
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A singlet at δ ~0.2-0.3 ppm (6H) for the dimethylsilyl protons
13C NMR (100 MHz, CDCl3) would display:
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An aldehyde carbon signal at δ ~188-192 ppm
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Aromatic carbon signals in the range δ 115-160 ppm with characteristic C-F coupling
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tert-Butyl carbon signals: quaternary carbon at δ ~18 ppm and methyl carbons at δ ~25-26 ppm
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Dimethylsilyl carbon signals at δ ~-4.5 ppm
19F NMR would show a signal in the range of δ -110 to -130 ppm, reflecting the electronic environment of the fluorine atom within the aromatic system .
Infrared Spectroscopy (IR)
The IR spectrum would likely feature:
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A strong absorption band at ~1680-1700 cm-1 corresponding to the C=O stretching of the aldehyde group
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C-F stretching band at ~1100-1200 cm-1
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Si-O stretching at ~1080-1110 cm-1
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Aromatic C=C stretching bands at ~1450-1600 cm-1
Mass Spectrometry
High-resolution mass spectrometry (HRMS) analysis would be expected to confirm the molecular formula C13H19FO2Si with a calculated exact mass of 254.1138. The mass spectrum would likely show:
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Molecular ion peak [M]+ at m/z 254
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Fragment ions corresponding to:
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Loss of tert-butyl group [M-57]+
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Cleavage of the silyl ether bond
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Loss of the formyl group [M-29]+
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Similar compounds in the literature have been characterized using electrospray ionization (ESI) or electron impact (EI) mass spectrometry techniques .
Chromatographic Analysis
Purification and analytical assessment of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde typically involves:
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Thin-layer chromatography (TLC) for reaction monitoring using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)
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Column chromatography on silica gel (200-300 mesh) for purification purposes
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High-performance liquid chromatography (HPLC) for quantitative analysis and purity determination
Applications in Organic Synthesis
Role as a Building Block
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde serves as a valuable intermediate in multi-step organic synthesis, particularly in the preparation of complex molecules with potential biological activity. The compound's utility stems from its multifunctional nature:
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The aldehyde group provides a reactive site for numerous transformations including condensation reactions and carbon-carbon bond formation
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The fluorine atom introduces unique electronic properties and potential metabolic stability in resulting compounds
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The silyl-protected hydroxyl group allows for selective functionalization and can be deprotected when needed
These features make 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde particularly useful in developing structure-activity relationships in medicinal chemistry, where selective functionalization is crucial .
Synthetic Transformations
The aldehyde functionality in 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde can participate in numerous valuable transformations:
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Condensation reactions with amines to form imines
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Wittig and Horner-Wadsworth-Emmons reactions to construct alkenes
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Reductive amination to form amine derivatives
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Aldol and Claisen condensations for carbon chain extension
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Grignard and organolithium additions to form secondary alcohols
These transformations, coupled with the potential for selective deprotection of the silyl ether group, enable the construction of diverse molecular architectures from this single building block .
Applications in Heterocycle Synthesis
The presence of both an aldehyde and a protected phenol in 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde makes it valuable in heterocycle synthesis. Related compounds have been employed in the synthesis of heterocyclic scaffolds including:
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Imidazole derivatives through condensation with 1,2-diamines
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Benzofuran systems following deprotection and cyclization
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Quinoline and isoquinoline frameworks via condensation and cyclization sequences
The search results indicate that similar compounds have been utilized in the synthesis of 1,4,5-trisubstituted imidazoles with biological activities, suggesting that 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde could find similar applications .
Biological Significance and Medicinal Chemistry
Fluorine in Drug Design
The presence of fluorine in 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde makes it particularly relevant to medicinal chemistry. Fluorinated aromatic compounds have gained significant importance in drug design due to several advantages:
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Enhanced metabolic stability due to the strength of the C-F bond
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Altered lipophilicity and membrane permeability
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Modulation of pKa values of neighboring functional groups
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Potential enhancement of binding interactions with target proteins through stereoelectronic effects
These properties contribute to the widespread use of fluorinated building blocks in pharmaceutical development .
Structure-Activity Relationships
The versatility of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde in synthetic transformations makes it valuable for structure-activity relationship (SAR) studies. By enabling selective modifications at different positions of the aromatic ring, this compound facilitates the systematic exploration of how structural changes affect biological activity.
The search results suggest that the fluorophenyl group can play a critical role in molecular recognition processes. For instance, in the context of bromodomain inhibitors, the replacement of a fluorophenyl group with a hydroxymethyl group resulted in reduced binding (IC50 > 100 μM), while truncation to a methyl group enhanced binding 20-fold. These observations highlight the importance of carefully controlling the steric and electronic properties of aromatic substituents in drug design .
Comparison with Structural Analogs
Related Silylated Fluorobenzaldehydes
Several structural analogs of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde appear in the literature, each with unique properties and applications. A comparative analysis reveals important structural similarities and differences:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde | 113984-67-1 | C13H19FO2Si | 254.37 | F at position 2, TBDMS at position 5 |
3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde | 179117-82-9 | C13H18ClFO2Si | 288.82 | Contains both Cl and F, different substitution pattern |
2-(but-3-en-1-yn-1-yl)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde | N/A | C17H22O2Si | 286.44 | Contains alkyne-alkene moiety instead of fluorine |
Each of these compounds offers distinct reactivity profiles based on their substitution patterns. The presence of both chlorine and fluorine in 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde would create a more electron-deficient aromatic system compared to 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, potentially enhancing the electrophilicity of the aldehyde group .
Comparison with Non-Silylated Analogs
5-tert-Butyl-2-hydroxybenzaldehyde (CAS: 2725-53-3) represents a related structure that lacks both the silyl protection and the fluorine substituent. Instead, it features a direct tert-butyl group on the aromatic ring and a free hydroxyl group. This compound has documented applications in the synthesis of organic ligands including thiosemicarbazones and imidazole derivatives .
The presence of the free hydroxyl group in 5-tert-Butyl-2-hydroxybenzaldehyde allows for direct participation in hydrogen bonding interactions and metal coordination, properties that are masked in the silyl-protected 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde. This fundamental difference highlights the complementary roles these compounds can play in synthetic chemistry:
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5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde offers greater selectivity in transformations of the aldehyde group due to the protected hydroxyl.
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5-tert-Butyl-2-hydroxybenzaldehyde enables direct reactions involving the hydroxyl group, such as metal coordination and hydrogen bonding.
Impact of Fluorine Substitution
The presence of fluorine in 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde distinguishes it from many related benzaldehyde derivatives. The search results provide insights into how fluorophenyl groups can influence molecular recognition and binding properties, particularly in the context of protein-ligand interactions.
Studies on fluorophenyl-containing compounds have demonstrated that these groups can displace structured water molecules in protein binding sites, leading to reorganization of water networks. This effect has been observed to contribute to selectivity in binding to bromodomain proteins, with positive entropy of binding consistent with water displacement .
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